Defined Binding to CXCR7: A Differentiating Feature from Other Opioid Peptides
This hexapeptide is reported as a ligand for the atypical chemokine receptor CXCR7 (ACKR3), which represents a distinct and non-canonical activity not shared by the primary endogenous opioid peptides Met-enkephalin or Leu-enkephalin . While the full-length BAM-12P peptide displays an EC50 of 175 nM for CXCR7, this is a unique pharmacological property of the dodecapeptide's sequence that is not a general feature of other proenkephalin A-derived peptides, which primarily target the classical opioid receptors (μ, δ, and κ). The specific contribution of the C-terminal 7-12 fragment to this interaction is an active area of investigation for receptor-ligand mapping [1].
| Evidence Dimension | Target Engagement (EC50) |
|---|---|
| Target Compound Data | Ligand for CXCR7 (affinity not defined for fragment alone) |
| Comparator Or Baseline | Met-enkephalin, Leu-enkephalin |
| Quantified Difference | No reported CXCR7 binding activity |
| Conditions | In vitro receptor binding assays |
Why This Matters
This provides a basis for using this fragment in research aimed at delineating the structural determinants for CXCR7 engagement, a target of growing interest in cancer and cardiovascular biology.
- [1] Ikeda Y, et al. Molecular forms of the putative enkephalin precursor BAM-12P in bovine adrenal, pituitary, and hypothalamus. Proc Soc Exp Biol Med. 1983;173(2): 217-222. View Source
